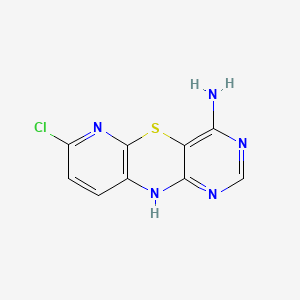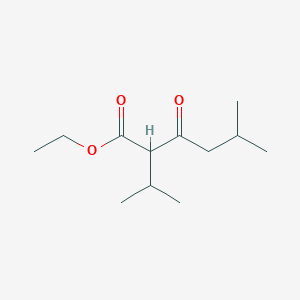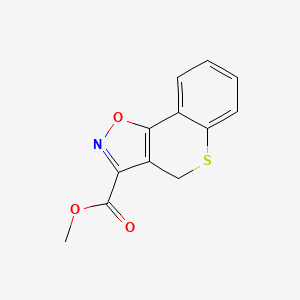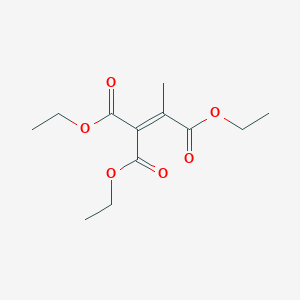
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to produce bright and stable colors. The compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1,3-disulphonic acid under alkaline conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with lithium and sodium salts to form the lithium sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which is responsible for its chromophoric properties. The azo group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
類似化合物との比較
Similar Compounds
- 7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonic acid
- 7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-2,3-disulphonic acid
Uniqueness
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chromophoric properties. This makes it particularly valuable in applications requiring bright and stable colors.
特性
CAS番号 |
75198-79-7 |
|---|---|
分子式 |
C18H15LiN3NaO7S2 |
分子量 |
479.4 g/mol |
IUPAC名 |
lithium;sodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C18H17N3O7S2.Li.Na/c1-10-5-15(19)17(28-2)9-16(10)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChIキー |
KDNYUNOKZOKXCM-UHFFFAOYSA-L |
正規SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
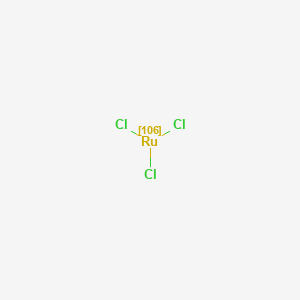

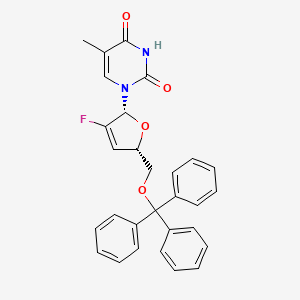
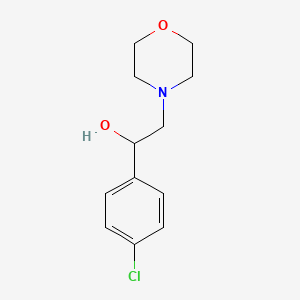
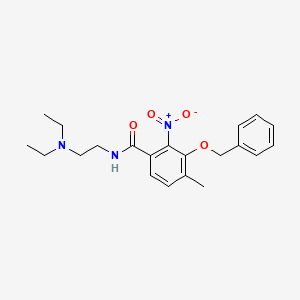
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
